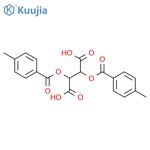

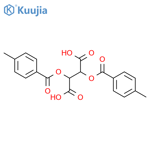

- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992

Cas no 93413-44-6 (S-Venlafaxine)

S-ベンラファキシン(S-Venlafaxine)は、選択的セロトニン・ノルアドレナリン再取り込み阻害薬(SNRI)の一種であり、主にうつ病や不安障害の治療に用いられる。S-エナンチオマーとしての高い立体選択性により、ノルアドレナリンとセロトニンの再取り込みを効率的に阻害し、従来のラセミ体ベンラファキシンと比較して副作用の軽減が期待される。代謝経路が明確であり、薬物動態の予測性に優れるため、投与量の調整が容易である。また、中枢神経系への選択的な作用により、治療効果の最適化が可能となっている。

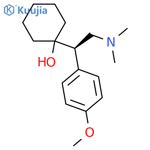

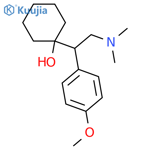

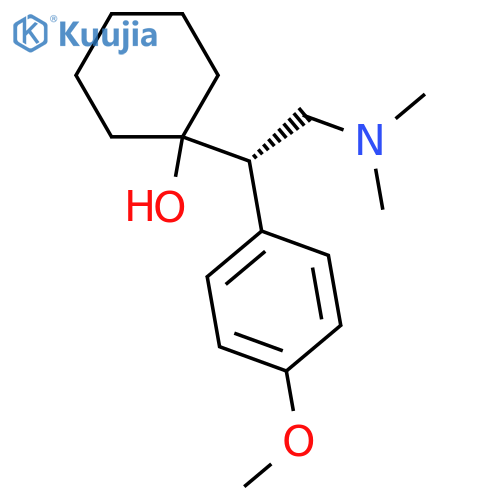

S-Venlafaxine structure

商品名:S-Venlafaxine

CAS番号:93413-44-6

MF:C17H27NO2

メガワット:277.401785135269

CID:801326

S-Venlafaxine 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-

- S-Venlafaxine

- 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

- (-)-Venlafaxine

- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol

- (S)-VENLAFAXINE

- 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL

- BIDD:GT0838

- R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol

- R-venlafaxine

- 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)

-

- インチ: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1

- InChIKey: PNVNVHUZROJLTJ-MRXNPFEDSA-N

- ほほえんだ: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

計算された属性

- せいみつぶんしりょう: 277.204179g/mol

- ひょうめんでんか: 0

- XLogP3: 2.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 5

- どういたいしつりょう: 277.204179g/mol

- 単一同位体質量: 277.204179g/mol

- 水素結合トポロジー分子極性表面積: 32.7Ų

- 重原子数: 20

- 複雑さ: 279

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 102-104°C

- PSA: 32.70000

- LogP: 3.03560

S-Venlafaxine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-208330-5mg |

S-Venlafaxine, |

93413-44-6 | 5mg |

¥3234.00 | 2023-09-05 | ||

| TRC | V120008-5mg |

S-Venlafaxine |

93413-44-6 | 5mg |

$ 265.00 | 2023-09-05 | ||

| TRC | V120008-2mg |

S-Venlafaxine |

93413-44-6 | 2mg |

$ 190.00 | 2023-04-16 | ||

| Apollo Scientific | BICR388-10mg |

(S)-Venlafaxine |

93413-44-6 | 10mg |

£386.00 | 2024-07-20 | ||

| Apollo Scientific | BICR388-25mg |

(S)-Venlafaxine |

93413-44-6 | 25mg |

£727.00 | 2024-07-20 | ||

| Apollo Scientific | BICR388-50mg |

(S)-Venlafaxine |

93413-44-6 | 50mg |

£1136.00 | 2024-07-20 | ||

| TRC | V120008-50mg |

S-Venlafaxine |

93413-44-6 | 50mg |

$ 1777.00 | 2023-09-05 | ||

| ChemScence | CS-0131886-1mg |

(S)-Venlafaxine |

93413-44-6 | 1mg |

$120.0 | 2022-04-26 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-5mg |

(S)-Venlafaxine |

93413-44-6 | ≥98% | 5mg |

¥3,150.00 | 2022-09-28 | |

| TRC | V120008-10mg |

S-Venlafaxine |

93413-44-6 | 10mg |

$ 526.00 | 2023-09-05 |

S-Venlafaxine 合成方法

合成方法 1

はんのうじょうけん

1.1 48 h, 80 °C

1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; cooled

リファレンス

- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, 66 °C; 66 °C → 0 °C

1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C

1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C

リファレンス

- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, United States, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux

リファレンス

- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,

合成方法 9

はんのうじょうけん

1.1 pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

リファレンス

- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt

1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C

リファレンス

- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

リファレンス

- The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

合成方法 12

はんのうじょうけん

リファレンス

- Phenethylamine derivatives and intermediates, European Patent Organization, , ,

合成方法 13

はんのうじょうけん

リファレンス

- A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

リファレンス

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate ; 15 min

1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C

1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C

1.2 Reagents: Sodium bicarbonate ; 15 min

1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C

1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C

リファレンス

- Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst, Tetrahedron Letters, 2013, 54(17), 2137-2139

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt

リファレンス

- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

リファレンス

- Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative, Japan, , ,

S-Venlafaxine Raw materials

- (-)-Di-p-toluoyl-L-tartaric Acid

- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid

- S-Venlafaxine

- D,L-Venlafaxine

- R-Venlafaxine

S-Venlafaxine Preparation Products

S-Venlafaxine 関連文献

-

Huw M. L. Davies,Aiwu Ni Chem. Commun. 2006 3110

-

Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547

-

Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338

-

Liangwei Du,Xiaoling Wei,Xiangrong Lei,Lisheng Wang,Qi Gong,Xiaojun Wang Anal. Methods 2014 6 1108

-

Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881

93413-44-6 (S-Venlafaxine) 関連製品

- 93413-77-5(1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)

- 149289-31-6(Cyclohexanol,1-[2-amino-1-(4-methoxyphenyl)ethyl]-)

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-62-8(D,L-O-Desmethyl Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 93413-46-8(R-Venlafaxine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量